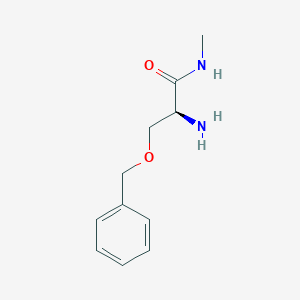

O-Benzyl-N-methyl-L-serinamide

Description

Contextualization within Amino Acid Derivative Chemistry

Amino acids are the fundamental building blocks of proteins, but their utility extends far beyond biochemistry. In the realm of synthetic organic chemistry, modified amino acids, or amino acid derivatives, are indispensable tools. These derivatives, such as O-Benzyl-N-methyl-L-serinamide, feature protective groups on their reactive side chains and termini. The benzyl (B1604629) group on the hydroxyl function of the serine side chain, for instance, is a common strategy to prevent unwanted reactions. nih.gov This protection allows chemists to selectively perform reactions on other parts of the molecule.

Furthermore, the N-methylation of the amide bond is a significant modification. This alteration, the replacement of an amide proton with a methyl group, has a profound impact on the molecule's properties. N-methylation is known to enhance proteolytic stability and increase membrane permeability in peptides, making it a key strategy in medicinal chemistry and drug design. nih.govpnas.org Studies on N-methylated amino acid derivatives have shown that this modification can lead to increased lipophilicity and aqueous solubility. rsc.org In the context of this compound, these features make it a distinct and valuable entity within the vast library of amino acid derivatives.

Significance as a Chiral Building Block in Organic Synthesis

The inherent chirality of amino acids, derived from their L- or D-configuration, makes them excellent starting materials for asymmetric synthesis—the synthesis of a compound as a single enantiomer. This compound, originating from the naturally occurring L-serine, is a chiral building block. This means it can be used to introduce a specific three-dimensional arrangement into a larger, more complex molecule.

The utility of such chiral building blocks is vast, particularly in the synthesis of pharmaceuticals, where the stereochemistry of a drug molecule is often critical to its therapeutic effect. While specific applications of this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structural motifs are present in various synthetic intermediates. For instance, the closely related compound, O-methyl-N-benzyl-D-serinamide, is a key intermediate in an improved synthesis of Lacosamide, an anticonvulsant medication. epa.gov This highlights the potential of such serinamide (B1267486) derivatives in the construction of complex chiral molecules. The synthesis of substituted piperidines and other nitrogen-containing heterocyclic compounds often relies on chiral amines as starting materials or catalysts, a role for which derivatives of this compound could be explored. rsc.org

The synthesis of this compound would likely commence from O-benzyl-L-serine, a commercially available starting material. chemicalbook.com A plausible synthetic route involves the N-methylation of the amino group of O-benzyl-L-serine, followed by amidation of the carboxylic acid. The synthesis of the related N-Boc protected precursor, O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine, has been documented, suggesting the feasibility of this approach. clearsynth.com

Table 1: Properties of O-benzyl-L-serine

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to light yellow powder or crystals |

| Purity | >99.0% |

Data for a common precursor to this compound. chemicalbook.com

Research Trajectory and Future Directions for Serinamide Derivatives

The future of research involving serinamide derivatives like this compound appears promising and multifaceted. The ongoing interest in N-methylated peptides as potential therapeutics is a significant driver for the development of novel N-methylated amino acid building blocks. nih.govpnas.org These derivatives are crucial for systematically studying the effects of N-methylation on peptide conformation, bioactivity, and pharmacokinetic properties.

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: While plausible routes to this compound exist, the development of more efficient and scalable syntheses will be crucial for its wider application. This includes exploring novel N-methylation techniques and amidation protocols that are high-yielding and stereoretentive.

Application in Peptide Synthesis: The incorporation of this compound and similar derivatives into peptide sequences will allow for the fine-tuning of their biological and physical properties. This is particularly relevant for the design of peptides with enhanced stability and oral bioavailability.

Exploration as Chiral Auxiliaries and Catalysts: The potential of this compound and its derivatives as chiral auxiliaries or in the development of novel chiral catalysts for asymmetric synthesis remains a largely unexplored area. Their defined stereochemistry and functional groups make them attractive candidates for inducing chirality in a variety of chemical transformations.

Creation of Novel Bioactive Molecules: As a versatile chiral building block, this compound can serve as a starting point for the synthesis of new and diverse molecular architectures with potential biological activity. This could lead to the discovery of new therapeutic agents or probes for chemical biology research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90013-44-8 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

(2S)-2-amino-N-methyl-3-phenylmethoxypropanamide |

InChI |

InChI=1S/C11H16N2O2/c1-13-11(14)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

RQPXGHKLGDRBOR-JTQLQIEISA-N |

Isomeric SMILES |

CNC(=O)[C@H](COCC1=CC=CC=C1)N |

Canonical SMILES |

CNC(=O)C(COCC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Benzyl N Methyl L Serinamide and Its Precursors

Stereoselective Synthesis Approaches to O-Benzyl-N-methyl-L-serinamide

The creation of this compound with high enantiomeric purity relies on several sophisticated synthetic strategies. These methods are designed to control the spatial arrangement of atoms, ensuring the desired L-configuration of the final product.

Chiral Pool Synthesis Strategies Utilizing L-Serine

A prevalent and efficient method for synthesizing this compound is through chiral pool synthesis, which commences with the naturally occurring and enantiomerically pure amino acid, L-serine. chemicalbook.com This approach leverages the inherent chirality of the starting material to build the target molecule.

The general synthetic route involves a two-step process. Initially, the hydroxyl group of L-serine is protected with a benzyl (B1604629) group, followed by the amidation of the carboxylic acid functionality with methylamine (B109427). A common precursor in this pathway is N-Boc-O-benzyl-L-serine, which can be synthesized from L-serine. peptide.comrsc.org The tert-butoxycarbonyl (Boc) protecting group on the amine can be removed, and the resulting O-benzyl-L-serine can be coupled with methylamine to yield the final product. rsc.org

| Starting Material | Key Intermediates | Final Product |

| L-Serine | N-Boc-L-serine, N-Boc-O-benzyl-L-serine | This compound |

This strategy's primary advantage is the direct transfer of stereochemistry from the readily available L-serine, obviating the need for complex asymmetric reactions to establish the chiral center.

Asymmetric Induction and Auxiliary-Based Routes

Asymmetric induction, often employing chiral auxiliaries, presents another powerful strategy for the stereoselective synthesis of amino acid derivatives. researchgate.net In this approach, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the principle is widely applied in amino acid synthesis.

For instance, a chiral auxiliary could be attached to a glycine-derived precursor, followed by an asymmetric alkylation or amination reaction to introduce the hydroxymethyl and methylamino groups with the desired stereochemistry. After the key stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product. The effectiveness of this method hinges on the ability of the chiral auxiliary to create a significant energy difference between the diastereomeric transition states, leading to a high degree of stereoselectivity. researchgate.net

Enantioselective Catalysis in Serinamide (B1267486) Formation

Enantioselective catalysis offers a highly efficient and atom-economical route to chiral molecules like serinamides. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. youtube.com

Cinchona alkaloids, for example, have been successfully employed as organocatalysts in the enantioselective α-amination of α-formyl tertiary amides to produce protected quaternized serines with excellent enantiomeric excesses (ee's). nih.gov While not a direct synthesis of this compound, this methodology demonstrates the potential of enantioselective catalysis in creating the core serine structure. The catalyst forms a chiral intermediate with the substrate, guiding the approach of the incoming reagent to one face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center. youtube.comnih.gov

Another example involves the use of chiral phosphoric acids as ligands in palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids, showcasing the power of chiral catalysts in functionalizing the α-position of amines with high enantioselectivity. nih.gov Although applied to different substrates, the underlying principle of using a chiral catalyst to control stereochemistry is directly relevant to the synthesis of complex amino acid derivatives.

O-Benzylation Strategies for Serine Derivatives

The introduction of the benzyl group onto the hydroxyl functionality of serine is a crucial step in the synthesis of this compound. This process, known as O-benzylation, requires careful selection of protecting groups and reaction conditions to achieve high yields and avoid side reactions.

Protecting Group Chemistry for the Serine Hydroxyl Functionality

The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a variety of reaction conditions. nih.govwikipedia.org In the context of serine, the hydroxyl group is often benzylated to prevent its interference in subsequent reactions, such as peptide couplings.

| Functional Group | Common Protecting Groups |

| Hydroxyl | Benzyl (Bn) |

| Amine | tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz) |

| Carboxyl | Methyl ester, Ethyl ester |

Optimized Direct and Indirect O-Benzylation Procedures

The Williamson ether synthesis is a classic and effective method for the direct O-benzylation of alcohols, including the hydroxyl group of serine derivatives. nih.gov This reaction typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with benzyl bromide or benzyl chloride. wikipedia.org

A typical procedure for the O-benzylation of N-Boc-L-serine involves dissolving the protected amino acid in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of sodium hydride at a low temperature to form the alkoxide. Benzyl bromide is then added, and the reaction is allowed to proceed to completion. rsc.org

N-Methylation and Amide Bond Formation Protocols for Serinamide Synthesis

The construction of the this compound backbone involves two key transformations: the formation of the N-methyl secondary amine and the creation of the primary amide. The order and methodology of these steps are crucial for a successful synthesis.

N-methylation of amino acids or their amide derivatives is a critical modification that can enhance metabolic stability and membrane permeability. youtube.com Several methods have been developed to achieve this transformation, ranging from multi-step procedures on solid supports to direct alkylation in solution.

One common approach, fully compatible with solid-phase peptide synthesis (SPPS), is a three-step sequence involving: researchgate.net

Sulfonylation: The N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

Methylation: The resulting sulfonamide is methylated.

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine.

Another strategy involves the methylation of N-4-nitrobenzenesulfonamide (Nbs) derivatives of amino acids using reagents like methyl iodide with potassium carbonate (MeI/K2CO3). chemicalbook.com For solution-phase synthesis, a robust method involves the protection of the amino acid's functional groups—such as benzyl protection for the carboxyl group and trifluoroacetyl protection for the amino group—prior to methylation. rsc.org This ensures that methylation occurs specifically at the nitrogen atom. rsc.org Additionally, N-methyl amino acids can be prepared by forming an oxazolidinone from an N-protected amino acid and formaldehyde, followed by reductive cleavage with triethylsilane. researchgate.net

| Strategy | Key Reagents | Phase | Primary Advantages | Reference |

|---|---|---|---|---|

| Sulfonamide Method (SPPS) | o-NBS-Cl, Methylating agent, Thiol for deprotection | Solid-Phase | Compatible with automated peptide synthesis; controlled, sequential modification. | researchgate.net |

| Nbs-Alkylation | Nbs-Cl, MeI, K2CO3 or DBU | Solution-Phase | High yields of N-methylated esters. | chemicalbook.com |

| Protected Amino Acid Alkylation | Benzyl ester, N-trifluoroacetyl, Methylating agent | Solution-Phase | Good deprotection selectivity; avoids highly toxic reagents. | rsc.org |

| Oxazolidinone Reduction | Paraformaldehyde, Triethylsilane, Trifluoroacetic acid | Solution-Phase | Effective for preparing Fmoc-protected N-methyl amino acid building blocks. | researchgate.net |

Amide bond formation is a cornerstone of organic synthesis, typically requiring the activation of a carboxylic acid to facilitate its reaction with an amine. nih.govrsc.org A vast array of coupling reagents has been developed to mediate this transformation efficiently, each with distinct characteristics. organic-chemistry.org These reagents are generally categorized into several major families, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. nih.gov

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. biotage.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. nih.gov To minimize the risk of racemization, especially in peptide synthesis, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is often included. nih.govbiotage.com The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be conveniently removed by filtration. nih.govbiotage.com

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective. Aza-derivatives such as (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) have been shown to be even more reactive and are particularly effective for coupling N-methylated amino acids. nih.govbiotage.com

Uronium/Aminium Salts: This class includes HBTU, TBTU, and HATU. biotage.com These reagents react with carboxylic acids to form active esters that readily couple with amines. nih.gov Reagents based on HOAt, such as HATU, are generally considered to provide faster, more efficient couplings with less epimerization compared to their HOBt-based counterparts. nih.gov

The choice of solvent, base (e.g., DIPEA), and the order of reagent addition are critical for optimizing the reaction and minimizing side products. nih.gov

| Reagent Class | Examples | Common Additives | Key Features & Byproducts | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Cost-effective; forms urea (B33335) byproducts (e.g., DCU). | nih.govbiotage.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High efficiency; PyAOP is excellent for sterically hindered couplings. | nih.govbiotage.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | - | Fast reaction rates; HATU offers very low racemization. | nih.govbiotage.com |

In the synthesis of this compound from its precursor, O-benzyl-L-serine, controlling selectivity is paramount. The precursor molecule has three reactive sites: the carboxylic acid, the secondary amine (after methylation), and the hydroxyl group. The goal is to form an amide bond exclusively between the carboxylic acid of the serine derivative and an amine (in this case, ammonia (B1221849) or an equivalent to form the primary amide) without inducing unwanted side reactions.

To achieve this, a precise protecting group strategy is essential. The hydroxyl group is protected as a benzyl ether (the "O-Benzyl" part of the name), and the amino group is protected during the initial stages (e.g., with Boc or Fmoc) before being methylated. This ensures that only the carboxylic acid is available for activation by a coupling reagent. Failure to protect the hydroxyl group could lead to competitive O-acylation, forming an ester byproduct.

A critical aspect of selectivity is maintaining the chiral integrity of the L-amino acid throughout the synthesis. The activation of the carboxylic acid can make the α-proton acidic, increasing the risk of epimerization (racemization). The addition of reagents like HOBt or HOAt to carbodiimide-mediated couplings significantly suppresses this side reaction by forming an active ester intermediate that is less prone to racemization. biotage.com

Furthermore, the choice of protecting groups must prevent undesirable intramolecular reactions or migrations. For instance, attempts to use certain protecting groups like trimethylsilyl (B98337) (TMS) for the carboxyl function can fail if the group migrates to a deprotonated nitrogen under basic conditions, exposing the carboxylate to unintended reactions. chemicalbook.com This highlights the need for stable and orthogonal protecting groups in a multi-step synthesis. rsc.org

Purification and Isolation Techniques in this compound Synthesis

The final and intermediate stages of synthesis require robust purification protocols to isolate the desired product from unreacted starting materials, coupling agents, byproducts, and cleaved protecting groups. A combination of chromatographic and non-chromatographic methods is typically employed.

Chromatography is a fundamental tool for purifying amides and their precursors. The choice of technique depends on the polarity and ionic character of the compound.

Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying neutral organic compounds. For moderately polar amides like this compound, a gradient elution system is often used, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the proportion of a polar solvent (e.g., ethyl acetate, methanol (B129727), or acetone).

Reversed-Phase Chromatography: For highly polar compounds that are poorly retained on silica, reversed-phase flash chromatography using a C18-functionalized stationary phase is an effective alternative. Elution is typically performed with a gradient of water and an organic solvent like methanol or acetonitrile.

Ion-Exchange Chromatography: For compounds with basic or acidic functional groups, ion-exchange chromatography can be a powerful purification strategy. For instance, a product containing a basic amine can be captured on a strong cation exchange (SCX) resin and then selectively eluted by washing with a basic solution, such as ammonia in methanol.

| Technique | Stationary Phase | Typical Eluents | Application | Reference |

|---|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Purification of moderately polar, neutral organic compounds. | biotage.com |

| Reversed-Phase Flash Chromatography | C18-Silica | Water/Methanol, Water/Acetonitrile | Purification of polar compounds. | |

| Ion-Exchange Chromatography | SCX (Cation Exchange) Resin | Load in neutral solvent, elute with basic solution (e.g., NH4OH in MeOH) | Separation of basic (amine-containing) compounds from neutral or acidic impurities. |

Recrystallization is the preferred method for purifying solid compounds when applicable, as it can be highly efficient and scalable. The principle involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor. Common solvents for the recrystallization of amides include polar options like ethanol, acetone, and acetonitrile. biotage.com 1,4-Dioxane has also been noted as a suitable solvent. biotage.com

Precipitation is another valuable technique. This can be achieved by adding a non-solvent to a solution of the product, thereby reducing its solubility and forcing it to crash out. For example, after a reaction or deprotection step, the product might be isolated by precipitation with a solvent like diethyl ether. Similarly, byproducts from the synthesis can often be removed by filtration if they precipitate from the reaction mixture. A classic example is the removal of dicyclohexylurea (DCU) by filtration after a coupling reaction using DCC. nih.gov Washing the isolated solid with specific solvents is also a simple and effective purification step to remove trace impurities.

| Technique | Solvent(s) | Purpose | Reference |

|---|---|---|---|

| Recrystallization | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | Primary purification of solid amide products. | biotage.com |

| Precipitation / Washing | Diethyl Ether, Pentane, Water | Isolation of product from a reaction mixture or removal of highly soluble impurities. | organic-chemistry.org |

Optimization of Reaction Parameters for Enhanced Yield and Stereochemical Purity

The successful synthesis of this compound with high yield and the preservation of its critical L-stereochemistry is contingent upon the meticulous control of various reaction parameters. The interplay between temperature, solvent systems, stoichiometry of reactants, and catalyst loading is crucial in directing the reaction towards the desired product while minimizing side reactions and racemization. This section delves into the specific effects of these parameters on the synthesis of this compound and its precursors.

Impact of Temperature and Solvent Systems on Reaction Outcomes

The choice of solvent and the reaction temperature are pivotal in influencing reaction rates, solubility of reactants, and the stability of intermediates and transition states, thereby affecting both the yield and the stereochemical integrity of the final product.

The synthesis of related N-substituted benzylamines has demonstrated the significant role of the solvent. researchgate.netresearchgate.net For instance, in the N-alkylation of primary amines, solvent choice can dramatically impact selectivity and yield. researchgate.net While some reactions proceed efficiently in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), others may afford better results under solvent-free conditions. researchgate.netresearchgate.net In the context of synthesizing this compound, a solvent must be chosen that can effectively dissolve the L-serine precursor and the benzylating agent, while also being compatible with the chosen base and reaction temperature.

Temperature control is equally critical. For many reactions involving chiral compounds, lower temperatures are often employed to enhance stereoselectivity by minimizing the energy available for undesirable side reactions or racemization pathways. For example, in the reduction of an oxazolidine (B1195125) ester to its corresponding aldehyde, a precursor for serinal derivatives, the reaction is conducted at a very low temperature of -78°C to maintain configurational stability. orgsyn.org Conversely, some N-alkylation reactions require elevated temperatures to overcome activation energy barriers. researchgate.net The optimal temperature for the synthesis of this compound would therefore be a balance between achieving a reasonable reaction rate and preserving the stereochemical purity of the L-serine backbone.

Table 1: Impact of Solvent on the Yield of a Model N-Benzylation Reaction

| Solvent | Yield (%) |

|---|---|

| Toluene | 62 |

| Dioxane | 55 |

| Acetonitrile | 43 |

| DMF | 75 |

| DMSO | 68 |

| Solvent-free | 93 |

Data based on a model N-benzylation reaction as described in related literature. researchgate.net

Table 2: Effect of Temperature on the Yield of a Model N-Benzylation Reaction

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 110 | 24 | 93 |

| 100 | 12 | 93 |

| 90 | 10 | 93 |

| 80 | 8 | 93 |

| 70 | 8 | 81 |

| 60 | 8 | 72 |

Data based on a model N-benzylation reaction as described in related literature. researchgate.net

Stoichiometric Ratios and Catalyst Loading Effects

In the synthesis of this compound, the stoichiometry of the L-serine precursor, the methylating agent, and the benzylating agent must be carefully controlled. An excess of the methylating or benzylating agent might lead to undesired over-alkylation, forming quaternary ammonium (B1175870) salts or other byproducts. Conversely, an insufficient amount may result in incomplete conversion of the starting material. In related N-alkylation reactions, it has been shown that using a slight excess of the primary amine can enhance selectivity towards the desired mono-alkylated product. researchgate.net

Catalyst loading, where applicable, is another critical factor. While a higher catalyst concentration can increase the reaction rate, it can also lead to an increase in side reactions and may complicate the purification process. The optimal catalyst loading is the minimum amount required to achieve a high yield in a reasonable timeframe. Studies on N-benzylation reactions have shown that beyond a certain point, increasing the catalyst amount does not improve the yield and only adds to the cost and complexity of the process. researchgate.net For instance, in a model reaction, the yield remained constant when the catalyst loading was varied between 20 mg, 25 mg, and 30 mg, but dropped when reduced to 15 mg. researchgate.net

The choice of base and its stoichiometry are also crucial, particularly in reactions involving the deprotonation of an amine or hydroxyl group. The strength and amount of the base can affect the rate and extent of the reaction. In some N-benzylation reactions, strong bases like potassium tert-butoxide (KOtBu) have been found to be more effective than weaker bases like potassium carbonate (K2CO3). researchgate.net

Table 3: Effect of Catalyst Loading on the Yield of a Model N-Benzylation Reaction

| Catalyst Loading (mg) | Yield (%) |

|---|---|

| 30 | 93 |

| 25 | 93 |

| 20 | 93 |

| 15 | 85 |

Data based on a model N-benzylation reaction as described in related literature. researchgate.net

Table 4: Impact of Base on the Yield of a Model N-Benzylation Reaction

| Base | Yield (%) |

|---|---|

| KOtBu | 93 |

| KOH | 82 |

| Cs2CO3 | 66 |

| K2CO3 | 48 |

| None | 41 |

Data based on a model N-benzylation reaction as described in related literature. researchgate.net

Spectroscopic and Advanced Analytical Data for this compound Remains Elusive in Publicly Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the specific compound This compound . Despite extensive queries for its structural and spectroscopic characterization, detailed findings from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) that are essential for a thorough scientific article are not accessible in the public domain.

The target compound, this compound, is an L-serine derivative where the hydroxyl group is protected by a benzyl group and the carboxylic acid has been converted to an N-methylamide. While spectral data for structurally related compounds—such as O-benzyl-L-serine, its methyl ester, and various N-acylated or differently substituted serine derivatives—are available, this information is not directly applicable for the precise and accurate characterization of the specified molecule. chemicalbook.comchemicalbook.comnih.gov The subtle differences in chemical structure, such as an N-methylamide versus a methyl ester, lead to distinct and non-transferable spectroscopic signatures.

The creation of a scientifically rigorous article, complete with the requested data tables for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HMQC, HMBC), and high-resolution mass spectrometry, is contingent upon access to specific experimental results obtained from the analysis of this compound. Without these foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the structural elucidation and spectroscopic characterization of this compound cannot be detailed at this time. Such an analysis would necessitate either the de novo synthesis and subsequent analytical study of the compound or access to proprietary research data that is not currently available to the public.

Structural Elucidation and Spectroscopic Characterization of O Benzyl N Methyl L Serinamide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, a characteristic spectrum is generated that acts as a molecular fingerprint. For O-Benzyl-N-methyl-L-serinamide, the IR spectrum would exhibit specific absorption bands corresponding to its constituent parts: the secondary amide, the benzyl (B1604629) ether, the aromatic ring, and the aliphatic backbone.

The key functional groups and their expected vibrational frequencies are detailed in the table below. The presence of a broad N-H stretching band, a sharp C=O stretching band for the amide, and characteristic C-O and aromatic C-H bands would collectively confirm the compound's structural framework.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H | Stretch | 3350-3250 (broad) |

| Secondary Amide | C=O | Stretch (Amide I) | 1680-1630 |

| Secondary Amide | N-H | Bend (Amide II) | 1570-1515 |

| Benzyl Ether | C-O-C | Asymmetric Stretch | 1275-1200 |

| Benzyl Ether | C-O-C | Symmetric Stretch | 1150-1085 |

| Aromatic Ring | C-H | Stretch | 3100-3000 |

| Aromatic Ring | C=C | Overtone/Combination Bands | 2000-1650 |

| Aromatic Ring | C=C | In-plane Stretch | 1600 and 1475 |

| Aliphatic Chains | C-H | Stretch | 3000-2850 |

Table 1: Predicted Infrared (IR) Spectroscopy data for this compound.

Chiral Purity Assessment Methodologies

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Several chromatographic and spectroscopic methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. nih.govresearchgate.nethebmu.edu.cn The method relies on a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. For an amino acid derivative like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. The separation allows for the quantification of the enantiomeric excess (ee) of the L-form.

A hypothetical chiral HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (for the benzyl group) |

| Temperature | 25 °C |

| Expected Result | Two separated peaks corresponding to the L- and D-enantiomers. |

Table 2: Example of a Chiral HPLC method for enantiomeric separation.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) can also be used for chiral separations, particularly for volatile or semi-volatile compounds. nih.govgcms.cz The underlying principle is similar to chiral HPLC, involving differential interactions between the enantiomers and a chiral stationary phase within the GC column. azom.com For amino acid derivatives, CSPs like Chirasil-Val, a polysiloxane functionalized with L-valine, are highly effective. researchgate.net These phases create transient diastereomeric complexes with the analyte enantiomers through hydrogen bonding and dipole-dipole interactions, enabling their separation. azom.com It may be necessary to derivatize the compound to increase its volatility for GC analysis.

| Parameter | Condition |

| Column | Chirasil-Val or Cyclodextrin-based capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 220°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of the L- and D-enantiomer peaks. |

Table 3: Representative Chiral GC method for enantiomeric purity assessment.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exceptionally useful for determining the absolute configuration (e.g., L vs. D) of a compound in solution. The chromophores in this compound—specifically the phenyl group and the amide carbonyl group—are expected to produce characteristic CD signals, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are unique to the L-configuration and can be compared with reference spectra or theoretical calculations to confirm its stereochemistry.

Complementary Analytical Techniques for Comprehensive Characterization

While the aforementioned techniques provide substantial data, a full characterization often benefits from methods that can determine the complete three-dimensional structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map, from which the exact position of every atom in the molecule can be determined.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of its covalent structure.

Precise measurements of all bond lengths and angles.

Definitive assignment of the absolute configuration at the chiral center without the need for reference compounds. researchgate.net

The primary prerequisite for this powerful technique is the ability to grow a suitable single crystal, which can sometimes be a challenging process.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. This analytical method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—that constitute a sample of the compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. This comparison serves as a critical checkpoint for verifying the compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. For the empirical formula to be considered validated, the experimental results must align closely with the theoretical values, typically within a widely accepted tolerance of ±0.4%. researchgate.netnih.gov

In the case of this compound, the proposed molecular formula is C₁₁H₁₆N₂O₂. Based on this formula, the theoretical elemental composition has been calculated. The verification of this formula relies on obtaining experimental data through combustion analysis, a process where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are meticulously measured to determine the original elemental composition. nih.gov

The expected theoretical elemental percentages for this compound are presented in the data table below. The verification of the empirical formula would be confirmed if the experimental values obtained from elemental analysis fall within the accepted ±0.4% deviation from these calculated values. researchgate.net

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 63.44 | Data to be determined experimentally |

| Hydrogen | H | 7.74 | Data to be determined experimentally |

| Nitrogen | N | 13.45 | Data to be determined experimentally |

| Oxygen | O | 15.37 | Data to be determined experimentally |

Computational and Theoretical Investigations of O Benzyl N Methyl L Serinamide

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on O-Benzyl-N-methyl-L-serinamide to determine its optimized geometry, electronic structure, or to predict its spectroscopic properties through vibrational frequency analysis.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research detailing the conformational preferences, torsional angles, or the influence of intermolecular interactions and solvent effects on this compound through molecular dynamics simulations.

Advanced Quantum Mechanical Studies

A search for advanced quantum mechanical studies beyond DFT on this compound did not yield any results.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely align with classical Lewis structures. wikipedia.orgwisc.edu This method is particularly useful for quantifying charge transfer and hyperconjugative interactions within a molecule by examining the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

For this compound, NBO analysis can elucidate key electronic features. The primary amide resonance involves the delocalization of the nitrogen lone pair (nN) into the carbonyl's antibonding π* orbital (π*C=O). arxiv.org Furthermore, N-methylation can influence the electronic environment, often leading to changes in the charge distribution on the atoms of the amide group. nih.govrsc.org Studies on similar amide systems show that hyperconjugative interactions, such as those between the amide backbone and adjacent groups, can be of comparable magnitude to weak hydrogen bonds and play a significant role in conformational stability. researchgate.net

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of neighboring groups.

Illustrative NBO Analysis Data for this compound This table presents hypothetical but representative E(2) values for the most significant charge transfer interactions expected within the molecule, based on typical values for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | 55.2 | Amide Resonance |

| n(Oether) | σ(Cbenzyl-Cα) | 2.8 | Hyperconjugation |

| n(Ocarbonyl) | σ(N-Cα) | 1.5 | Hyperconjugation |

| σ(Cα-H) | σ(N-Cmethyl) | 4.9 | Hyperconjugation |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity. nih.govresearchgate.net In the case of this compound, the HOMO is expected to be localized on the areas with higher electron density, such as the benzyl (B1604629) ring and the oxygen atoms, which can act as nucleophilic centers. The LUMO is likely to be centered around the electrophilic carbonyl carbon of the amide group. Computational studies on related N-methylated amino acids have shown that N-methylation tends to raise the HOMO energy and decrease the HOMO-LUMO gap, which suggests an increase in chemical reactivity compared to their non-methylated counterparts. nih.govrsc.org

Illustrative Frontier Orbital Data for this compound This table provides representative energy values for frontier orbitals and calculated reactivity descriptors. The values are for illustrative purposes.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.85 | Nucleophilicity / Electron-donating ability |

| ELUMO | -0.95 | Electrophilicity / Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.90 | High kinetic stability, moderate reactivity |

| Chemical Hardness (η) | 2.95 | Indicates a moderately hard molecule |

| Electrophilicity Index (ω) | 1.98 | Moderate electrophilic character |

Electrostatic Potential Surface (MESP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface map is a valuable computational tool that illustrates the charge distribution on the van der Waals surface of a molecule. nih.gov It provides a visual guide to predicting the sites of electrophilic and nucleophilic attack. nih.gov Different colors on the MESP map represent varying electrostatic potentials: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate or near-neutral potentials. researchgate.net

For this compound, a MESP map would highlight several key features:

Negative Potential: A strong negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for interactions with electrophiles or for hydrogen bonding.

Positive Potential: A region of positive potential (blue) would be expected around the amide N-H proton, identifying it as a potential hydrogen bond donor site.

Aromatic System: The benzyl ring would likely show a region of negative potential above and below the plane of the ring (π-system), making it susceptible to electrophilic aromatic substitution, while the ring protons would be slightly positive.

Illustrative MESP Values at Key Atomic Sites This table presents hypothetical MESP values at the nuclei of key atoms to quantify the expected reactivity sites.

| Atom/Region | Expected MESP Value (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen (O) | -35.5 | Nucleophilic / H-bond acceptor |

| Amide Hydrogen (H) | +45.0 | Electrophilic / H-bond donor |

| Ether Oxygen (O) | -25.0 | Nucleophilic / H-bond acceptor |

| Benzyl Ring (π-face) | -15.0 | Nucleophilic |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers indispensable methods for mapping out the intricate details of chemical reactions, providing insights that complement and guide experimental studies.

Transition State Analysis and Reaction Pathway Determination

A chemical reaction can be visualized as movement along a potential energy surface (PES). Reactants and products reside in energy minima, while the path between them proceeds through a maximum known as the transition state (TS). researchgate.net The TS is a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu The energy difference between the reactants and the TS is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. acs.org

For this compound, a potential reaction is the hydrolysis of the amide bond. Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or Berny optimization algorithms, can be used to locate the geometry and energy of the transition state for this process. researchgate.netucsb.edu By calculating the energies of the reactant, transition state, and product, a reaction energy profile can be constructed, providing a clear picture of the reaction's feasibility and kinetics. For example, analysis of L-serine polymorphs under pressure has utilized DFT calculations to estimate transition state energies and understand transformation mechanisms. researchgate.net

Illustrative Energy Profile for a Hypothetical Reaction Pathway This table shows representative calculated free energies for the species involved in a hypothetical base-catalyzed hydrolysis of this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + OH- | 0.0 |

| Transition State (TS) | Tetrahedral intermediate formation | +22.5 (Activation Energy) |

| Product Complex | O-Benzyl-L-serinate + Methylamine (B109427) | -15.0 |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. nih.gov The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (typically hydrogen, ¹H) to that of the same molecule with a heavier isotope (e.g., deuterium, ²H or D) at the same position (kH/kD).

A significant primary KIE (typically > 2) is observed when the bond to the isotope is cleaved in the transition state. ias.ac.in For this compound, a relevant KIE study could involve the oxidation of the benzyl group. By synthesizing a deuterated version of the molecule at the benzylic position (O-(α,α-dideuteriobenzyl)-N-methyl-L-serinamide), one could probe the mechanism of its oxidation. Experimental and computational studies on the oxidation of benzylamine, for example, show substantial primary KIEs (kH/kD values ranging from 5.6 to 11.5), confirming that the cleavage of the α-C-H bond is part of the rate-limiting step. ias.ac.innih.gov Conversely, an inverse KIE (kH/kD < 1) can indicate that the bonding to the isotopic center becomes stiffer in the transition state, which can occur during rehybridization. acs.org

Illustrative Kinetic Isotope Effects for a Hypothetical Oxidation Reaction This table provides hypothetical KIE values for the oxidation of this compound at the benzylic position and their mechanistic interpretations.

| Isotopic Substitution | Hypothetical kH/kD | Mechanistic Interpretation |

| C6H5-CH 2-O- vs. C6H5-CD 2-O- | 6.1 | Significant primary KIE; C-H bond cleavage occurs in the rate-determining step. |

| -NH - vs. -ND - | 1.1 | Small secondary KIE; N-H bond is not broken in the rate-determining step. |

Applications and Utility of O Benzyl N Methyl L Serinamide in Advanced Synthetic Endeavors

Role in Peptide and Peptidomimetic Synthesis

The incorporation of O-Benzyl-N-methyl-L-serinamide into peptide chains is a strategic choice to impart specific, desirable properties. The N-methyl group, in particular, classifies it as a peptidomimetic building block, designed to enhance the drug-like characteristics of a peptide. eurekaselect.commerckmillipore.com N-methylation can improve pharmacokinetic properties by increasing metabolic stability against proteases, enhancing membrane permeability, and modulating the peptide's conformation to improve receptor affinity and selectivity. researchgate.netpeptide.comnih.gov

Table 1: Properties and Synthetic Roles of Functional Groups in this compound

| Functional Group | Role in Synthesis | Impact on Final Molecule |

|---|---|---|

| L-Serine Core | Provides the foundational chiral scaffold. csbsju.edu | Establishes a defined stereochemistry (L-configuration) at the α-carbon. mdpi.com |

| N-Methyl Group | Introduces steric hindrance, requiring specialized coupling conditions. peptide.com | Enhances proteolytic stability, increases solubility, and restricts backbone conformation. merckmillipore.compeptide.com |

| O-Benzyl Group | Acts as a stable, temporary protecting group for the side-chain hydroxyl. peptide.com | Can be removed (e.g., by hydrogenolysis) to reveal a reactive hydroxyl group for further modification. peptide.com |

| C-terminal Amide | Requires specific synthetic strategies, often built from amide-forming resins. | A common C-terminus in many bioactive peptides, influencing solubility and receptor binding. |

Applications in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the introduction of an N-methylated amino acid like this compound presents significant challenges due to steric hindrance. The N-methyl group makes the secondary amine a weaker nucleophile and shields the carboxyl group of the preceding residue from acylation, slowing down the coupling reaction.

Standard coupling reagents such as HBTU and HCTU are often inefficient for this purpose. peptide.com Consequently, more potent activating reagents are required to achieve high coupling yields. These include phosphonium-based reagents like PyBOP and PyAOP, or aminium/uronium-based reagents like HATU. peptide.compeptide.combachem.com PyBrOP is another highly reactive reagent employed for particularly difficult couplings involving N-methylamino acids. peptide.combachem.com The choice of base is also critical, with sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) being commonly used. researchgate.netpeptide.com

Due to the secondary amine, standard monitoring methods like the ninhydrin (B49086) test, which relies on a primary amine, are ineffective. Alternative qualitative tests, such as the bromophenol blue test, are used to monitor the completion of the coupling step. peptide.com The O-benzyl ether protecting the serine side chain is stable to the repetitive mild acid or base treatments used in standard Boc- and Fmoc-SPPS, respectively, and is typically removed during the final cleavage from the resin. peptide.com

Table 2: Common Coupling Reagents for N-Methylated Amino Acids in SPPS

| Reagent | Class | Characteristics |

|---|---|---|

| HATU | Aminium/Uronium Salt | Highly efficient for sterically hindered couplings, including N-methyl amino acids. merckmillipore.compeptide.com |

| PyAOP | Phosphonium (B103445) Salt | Particularly effective for coupling N-methyl amino acids, even in consecutive sequences. peptide.combachem.com |

| PyBOP | Phosphonium Salt | A well-established reagent for difficult couplings, though sometimes less effective than HATU or PyAOP for N-methyl residues. bachem.com |

| PyBrOP | Phosphonium Salt | A highly reactive bromophosphonium reagent used for the most challenging couplings where other reagents fail. peptide.compeptide.com |

| BOP-Cl | Phosphonium Salt | An older but effective reagent, especially for coupling N-methyl amino acids in solution-phase synthesis. uniurb.it |

Strategies for Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, similar challenges regarding the low reactivity of N-methylated amino acids apply. The formation of the peptide bond requires robust activation of the carboxylic acid partner. americanpeptidesociety.org Carbodiimide-based methods, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the reaction while minimizing racemization. peptide.comamericanpeptidesociety.org

For more challenging couplings involving N-methylated residues, stronger reagents are often necessary. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) has demonstrated excellent results for the coupling of N-methylamino acids in solution. uniurb.it The O-benzyl protecting group on the serine side chain is compatible with these conditions and is typically removed at a later stage via catalytic hydrogenolysis, a method well-suited for solution-phase work. peptide.com

Incorporation into Modified Peptides and Peptidomimetics for Structural Diversification

The primary motivation for using this compound is to create modified peptides and peptidomimetics with enhanced therapeutic potential. eurekaselect.com N-methylation is a key strategy for this purpose and offers several advantages for structural diversification and property modulation:

Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide. merckmillipore.comresearchgate.netpeptide.com

Conformational Constraint: The presence of the methyl group on the amide nitrogen restricts rotation around the peptide backbone and can favor a cis-amide bond conformation, which is otherwise rare. merckmillipore.comuniurb.it This conformational rigidity can lock the peptide into a bioactive shape, leading to higher receptor affinity and selectivity. peptide.comnih.gov

Increased Membrane Permeability: By replacing an N-H bond with an N-CH₃ group, a hydrogen bond donor is removed. This can reduce the peptide's polarity and disrupt internal hydrogen bonding networks that shield polar groups, thereby improving passive diffusion across cell membranes and enhancing oral bioavailability. peptide.comnih.gov

Site for Further Modification: The O-benzyl group acts as a stable protecting group. Its removal unmasks the serine side-chain hydroxyl, providing a reactive site for further diversification through esterification, etherification, or conjugation to other molecules.

This compound as a Chiral Building Block in Complex Molecule Synthesis

Beyond peptide chemistry, this compound serves as a valuable starting material in asymmetric organic synthesis, leveraging the inherent chirality of the L-serine core. csbsju.edu

Construction of Stereodefined Organic Frameworks

Amino acids are a cornerstone of "chiral pool" synthesis, where readily available, enantiomerically pure natural products are used as starting materials to construct complex target molecules. mdpi.comresearchgate.net this compound provides a pre-defined stereocenter at the α-carbon. This fixed chirality can be used to direct the formation of new stereocenters during a synthetic sequence through substrate-controlled reactions. mdpi.com The chiral center influences the facial selectivity of reactions at adjacent functional groups, allowing for the diastereoselective construction of intricate molecular architectures found in natural products and pharmaceuticals. For instance, derivatives of L-serine have been used to synthesize complex bioactive molecules like symbioramide (B56091) and various alkaloids, where the original stereocenter of serine dictates the stereochemical outcome of key bond-forming steps. mdpi.comnih.gov

Precursor for Bioactive Compound Scaffolds and Chemical Libraries

This compound is an ideal scaffold for the generation of chemical libraries used in drug discovery. eurekaselect.comchemscene.com Its structure contains multiple points for diversification, allowing for the systematic synthesis of a wide array of related compounds.

The N-terminal amine, once deprotected, can be acylated with various carboxylic acids.

The C-terminal amide can be hydrolyzed to a carboxylic acid and coupled with different amines or alcohols.

The side-chain hydroxyl, after debenzylation, offers another site for modification.

This multi-directional diversification allows for the creation of libraries of small molecules built around the N-methyl-L-serine core. Such libraries are invaluable for screening against biological targets to identify new lead compounds. The inclusion of the N-methyl group is particularly significant, as this modification is known to be a powerful tool for modulating the biological activity and pharmacokinetic profiles of parent compounds. researchgate.netnih.gov The synthesis of libraries of N-methylated peptides and other small molecules is a recognized strategy for discovering novel therapeutics and chemical probes. nih.govnih.gov

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key area of research, enabling the exploration of its chemical space and the development of new compounds with potentially enhanced properties. These synthetic efforts are crucial for understanding structure-activity relationships and for the design of novel molecules for various applications.

Structural Modifications and Functionalization Strategies

The structural framework of this compound offers multiple sites for modification, allowing for a range of functionalization strategies. These modifications can be broadly categorized into alterations of the serine backbone, the N-methyl group, the amide functionality, and the O-benzyl protecting group.

Modifications of the Serine Backbone: The core L-serine structure can be altered to introduce different side chains, thereby modulating the steric and electronic properties of the molecule. For instance, the benzyl (B1604629) ether can be replaced with other protecting groups or functional moieties to explore their impact on biological activity or chemical reactivity.

N-Methyl Group Alterations: The N-methyl group can be substituted with other alkyl or aryl groups to probe the steric requirements of the binding pocket of a target protein. Furthermore, the nitrogen atom itself can be incorporated into a heterocyclic ring system, leading to conformationally constrained analogs.

Amide Bond Modifications: The amide bond is a critical functional group that can be replaced with various bioisosteres to improve metabolic stability or to alter hydrogen bonding patterns. Common replacements include esters, ketones, and various heterocyclic rings.

O-Benzyl Group Functionalization: The phenyl ring of the O-benzyl group provides a versatile handle for introducing a wide array of substituents. This allows for the fine-tuning of lipophilicity, electronic properties, and potential for additional interactions with a biological target.

A general synthetic route to access O-benzyl-L-serine, a precursor for this compound and its derivatives, often starts from L-serine. chemicalbook.comrsc.org The synthesis typically involves the protection of the amino and/or carboxyl groups, followed by the benzylation of the hydroxyl group. rsc.org For example, a common method involves the N-protection of L-serine with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the hydroxyl group using benzyl bromide in the presence of a base like sodium hydride. rsc.org Subsequent deprotection and further synthetic steps can then lead to the desired N-methylated amide.

Detailed synthetic procedures for related serinol derivatives have also been reported, which can be adapted for the synthesis of this compound analogs. clockss.org These methods often involve the use of chiral aziridine-2-methanol derivatives as versatile intermediates. clockss.org

Exploration of Structure-Activity Relationships (SAR) in Related Scaffolds

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogs are essential for elucidating structure-activity relationships (SAR). SAR studies provide valuable insights into the key structural features required for a desired biological effect and guide the design of more potent and selective compounds.

The concept of molecular scaffolds is central to SAR analysis, where the core structure of a series of compounds is represented. rsc.org Both hierarchical and analog series-based scaffolds are utilized to understand the relationship between structural changes and biological activity. rsc.org

In the context of related scaffolds, such as N-benzyl phenethylamines, extensive SAR studies have been conducted. nih.gov These studies have revealed that substituents at the 4-position of the phenethylamine (B48288) ring and on the N-benzyl group significantly influence receptor binding affinity and functional activity. nih.gov For example, nonpolar substituents like halogens and alkyl groups on the phenethylamine ring were found to increase affinity, while hydrogen bond donors decreased it. nih.gov

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how different structural modifications might influence biological activity.

| Compound ID | R1 (on Benzyl Ring) | R2 (N-substituent) | R3 (Amide) | Relative Potency |

| 1 | H | CH3 | NH2 | 1.0 |

| 2 | 4-Cl | CH3 | NH2 | 2.5 |

| 3 | 4-OCH3 | CH3 | NH2 | 0.8 |

| 4 | H | C2H5 | NH2 | 0.5 |

| 5 | H | CH3 | N(CH3)2 | 1.2 |

This interactive table allows for the exploration of how changes in substituents at different positions on the scaffold could potentially impact the compound's potency.

Emerging Applications in Medicinal Chemistry Research

The this compound scaffold and its derivatives are of growing interest in medicinal chemistry due to their potential to serve as building blocks for more complex molecules with therapeutic potential. The inherent chirality and the presence of multiple functional groups make this scaffold a valuable starting point for the design of novel bioactive compounds.

Design of Pharmacophore Models Incorporating Serinamide (B1267486) Motifs

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govnih.gov These models serve as templates for virtual screening of compound libraries to identify new potential drug candidates. nih.gov

The serinamide motif, present in this compound, can be a key component of pharmacophore models for various biological targets. The hydrogen bond donor and acceptor capabilities of the amide and the potential for hydrophobic interactions from the benzyl group are important pharmacophoric features.

The development of pharmacophore models can be based on a set of known active ligands (ligand-based) or on the structure of the biological target (structure-based). nih.gov Structure-based pharmacophore models are derived from the analysis of the binding site of a protein, identifying key interaction points. nih.gov Dynamic structure-based pharmacophore models, which incorporate the flexibility of the protein, can provide a more accurate representation of the binding interactions. biorxiv.org

For instance, a pharmacophore model for a specific enzyme could include a hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the serinamide, a hydrogen bond donor feature from the amide N-H, and a hydrophobic feature mapping the benzyl group. The precise spatial arrangement of these features would be critical for activity.

Bioisosteric Replacements in Drug Design and Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, pharmacokinetic properties, or reducing toxicity. drughunter.comnih.gov Bioisosteres can be classified as classical (similar size and electronics) or non-classical (functionally similar but structurally different). youtube.com

The this compound scaffold offers several opportunities for bioisosteric replacements.

Amide Bond Bioisosteres: The amide bond is often susceptible to metabolic cleavage by proteases. Replacing it with a more stable bioisostere can enhance the drug's half-life. Common amide bioisosteres include:

1,2,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding and steric profile of the amide group.

Triazoles: 1,2,3- and 1,2,4-triazoles are also effective amide bond replacements.

Ketones: While removing the hydrogen bond donor capability, the ketone can still act as a hydrogen bond acceptor.

Carboxylic Acid Bioisosteres (if the amide were hydrolyzed): If the amide were a precursor to or a mimic of a carboxylic acid, various bioisosteres could be considered, such as:

Tetrazoles: This acidic heterocycle is a well-established carboxylic acid bioisostere.

Sulfonamides: These groups can also mimic the acidic nature and hydrogen bonding properties of carboxylic acids.

The following table provides examples of potential bioisosteric replacements for the amide group in the this compound scaffold and the rationale for their use.

| Original Group | Bioisosteric Replacement | Rationale |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, similar hydrogen bonding potential. drughunter.com |

| Amide (-CONH-) | 1,2,3-Triazole | Enhanced metabolic stability, potential for improved pharmacokinetic properties. |

| Amide (-CONH-) | Ketone (-CO-) | Removal of a metabolic liability (amide hydrolysis), acts as a hydrogen bond acceptor. |

The strategic application of bioisosteric replacements can lead to the optimization of lead compounds derived from the this compound scaffold, ultimately leading to the development of safer and more effective therapeutic agents. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for O-Benzyl-N-methyl-L-serinamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions (e.g., amidation) or protection/deprotection strategies for functional groups. Key parameters to optimize include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) are effective for hydrogenolysis steps, as demonstrated in analogous benzamide syntheses .

- Solvent polarity : Dichloromethane (CH₂Cl₂) or methanol (MeOH) are preferred for maintaining solubility of intermediates .

- Temperature control : Room-temperature reactions minimize side reactions, while elevated temperatures may accelerate coupling steps .

Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent, catalyst loading, temperature) and maximize yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming stereochemistry and verifying the benzyl and methyl substituents. Compare chemical shifts with databases like NIST Chemistry WebBook .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to validate molecular weight and detect impurities .

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity. Retention indices (e.g., rinpol) can be cross-referenced with published values .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors structurally similar to those inhibited by related benzamides (e.g., kinase or protease assays) .

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 μM) to determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases).

- Cell-Based Assays : Assess cytotoxicity in HEK293 or HeLa cells via MTT assays, ensuring adherence to protocols for cell density and incubation times .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer :

- Source Verification : Cross-reference data from primary sources (e.g., NIST, peer-reviewed journals) over vendor catalogs .

- Experimental Replication : Reproduce measurements using standardized protocols (e.g., DSC for melting points, shake-flask method for solubility) .

- Contextual Analysis : Consider batch-specific impurities or polymorphic forms, which may explain discrepancies. For example, trace solvents can depress melting points .

Q. How does the stereochemistry of this compound influence its biochemical interactions, and how can this be experimentally validated?

- Methodological Answer :

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers and assess their individual bioactivity .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities of each enantiomer to target proteins .

- Circular Dichroism (CD) : Correlate optical activity with conformational stability in buffer solutions .

Q. What computational methods are suitable for modeling this compound’s thermodynamic properties (e.g., ΔfH°, ΔrG°)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate gas-phase enthalpies of formation (ΔfH°gas) using B3LYP/6-31G* basis sets. Compare results with NIST thermochemical data .

- Molecular Dynamics (MD) : Simulate solvation free energies (ΔGsolv) in explicit solvent models (e.g., TIP3P water) to predict solubility .

- Validation : Cross-check computed values with experimental data (e.g., calorimetry) to refine force field parameters .

Q. How can researchers design a robust protocol for scaling up this compound synthesis without compromising enantiomeric purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and detect racemization .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity. Characterize polymorphs via X-ray diffraction .

- Green Chemistry Principles : Replace toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve scalability .

Data Management & Reproducibility

Q. What frameworks ensure reproducibility when reporting this compound research?

- Methodological Answer :

- FAIR Principles : Assign unique identifiers (e.g., InChIKey) and deposit raw data in repositories like PubChem or ChemSpider .

- Detailed Metadata : Document experimental conditions (e.g., humidity, stirring rate) that may affect outcomes .

- Collaborative Platforms : Use electronic lab notebooks (ELNs) like LabArchives to share protocols and troubleshoot discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.